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molecular formula C9H11NO2 B1256929 3-(4-Hydroxyphenyl)Propanamide CAS No. 23838-70-2

3-(4-Hydroxyphenyl)Propanamide

Cat. No. B1256929
M. Wt: 165.19 g/mol
InChI Key: OEHZEBOCZWCVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923578B2

Procedure details

Preferentially, when in that in the manufacture of anti-aging compositions the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide 0.5-5 g of 3-(4-hydroxyphenyl)propanoic acid solution are used, with 0.5-5 g 4-nitrophenol in ethyl oxide, 5-15 times excess N,N′-dicyclohexylcarbodiimide in relation to 4-nitrophenol, and the anhydrous methanol saturated with ammonia is between 5-30 cm3, wherein the reaction mixture is mixed in a temperature range of 0-10° C. for 10-50 min, whereafter it is mixed at room temperature for 1.5-3 h, then the precipitated N,N′-dicyclohexylurea is filtered out and washed in 2-15 cm3 ethyl acetate. The next subject of the present invention is an anti-aging composition, characterized in that it contains 3-(4-hydroxyphenyl)propanoic acid amide at a concentration between 1 and 500 μmol. Preferentially, the composition contains 3-(4-hydroxyphenyl)propanoic acid amide, obtained through the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide is performed using active 4-nitrophenyl ester where the concentration of 3-4-hydroxyphenyl)propanoic acid is 0.12-0.0012 mol, where the reaction is performed with ammonia at room temperature, and the 4-nitrophenol in ethyl acetate is supplemented with N,N′-dicyclohexylocarbodiimide, then the reaction mixture is stirred, the N,N′-dicyclohexylurea precipitate is then filtered out and dried under vacuum, the remainder is supplemented with anhydrous methanol saturated with ammonia (10 cm3) and the reaction mixture is stirred and evaporated until dry, then the remainder is loaded onto a silica gel chromatography column, and the latter is washed with chloroform-metanol (50:1, v/v), whence the chromatographically clean product is crystallized from methanol and then dried in a vacuum dessicator over phosphorus pentoxide yielding 3-(4-hydroxyphenyl)propanoic acid amide. Preferentially, 0.5-5 g of 3-(4-hydroxyphenyl)propanoic acid solution are used, with 0.5-5 g 4-nitrophenol in ethyl oxide, 5-15 times excess N,N′-dicyclohexylcarbodiimide in relation to 4-nitrophenol, and the anhydrous methanol saturated with ammonia is between 5-30 cm3, wherein the reaction mixture is mixed in a temperature range of 0-10° C. for 10-50 min, whereafter it is mixed at room temperature for 1.5-3 h, then the precipitated N,N′-dicyclohexylurea is filtered out and washed in 2-15 cm3 ethyl acetate. Preferentially, the composition is applicable in the cosmetics and/or pharmaceutical industries.
[Compound]
Name
4-nitrophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH2:2][CH3:3].[NH3:6].[N+]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([O-])=O>C(OCC)(=O)C>[OH:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:3][CH2:2][C:1]([NH2:6])=[O:5])=[CH:11][CH:12]=1

Inputs

Step One
Name
4-nitrophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the N,N′-dicyclohexylurea precipitate is then filtered out
CUSTOM
Type
CUSTOM
Details
dried under vacuum
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
until dry
WASH
Type
WASH
Details
the latter is washed with chloroform-metanol (50:1
CUSTOM
Type
CUSTOM
Details
v/v), whence the chromatographically clean product is crystallized from methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum dessicator over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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